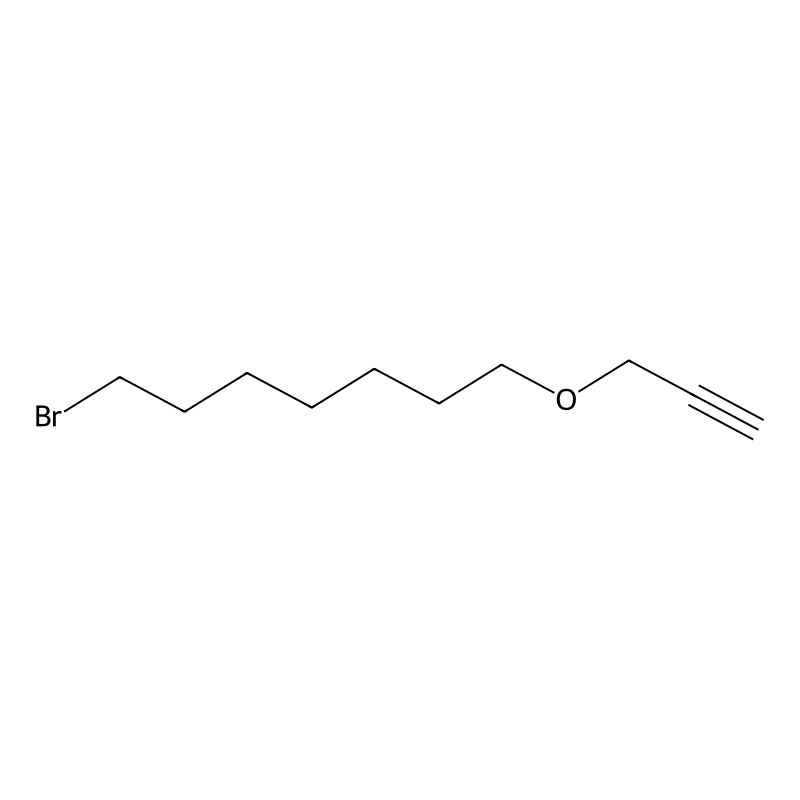1-Bromo-7-(prop-2-yn-1-yloxy)heptane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Current Lack of Information on Scientific Research Applications
This doesn't necessarily mean the compound has no research applications. It could be a relatively new discovery or one that hasn't been widely studied yet.
Possible Research Areas based on Structure
In the absence of specific research on 1-Bromo-7-(prop-2-yn-1-yloxy)heptane, we can speculate on potential applications based on its functional groups:
- Bromo (Br) group: The presence of a bromo group allows for potential applications in organic synthesis. Bromo groups can be useful as leaving groups in substitution reactions.
- Alkyne (C≡CH) group: The alkyne functionality introduces a site for potential chemical modifications through click chemistry or other alkyne-specific reactions. This could be useful for creating new molecules with specific properties.
- Alkyl chain: The unbranched alkyl chain provides some lipophilicity (fat-loving character) to the molecule. This could be relevant for applications requiring interaction with biological membranes.
1-Bromo-7-(prop-2-yn-1-yloxy)heptane is an organic compound with the molecular formula CHBrO and a molecular weight of 233.15 g/mol. It features a bromo substituent at the first carbon and a propargyloxy group at the seventh carbon of the heptane backbone. This compound is characterized by its unique structure, which combines halogen and alkyne functionalities, making it valuable in various chemical applications and research fields .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
- Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
- Coupling Reactions: The propargyloxy group allows for coupling reactions with other organic compounds, facilitating the synthesis of more complex molecules .
The synthesis of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane typically involves:
- Alkylation of Heptanol: Starting from heptanol, a suitable alkyl halide (such as propargyl bromide) can be introduced using a base to facilitate nucleophilic substitution.
- Bromination: The heptanol derivative can then be brominated at the first position using bromine or phosphorus tribromide.
- Purification: The final product is purified through distillation or chromatography to obtain a high-purity compound suitable for further applications .
1-Bromo-7-(prop-2-yn-1-yloxy)heptane has several potential applications:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
- Medicinal Chemistry: Due to its reactive nature, it may be explored for developing new pharmaceuticals.
- Material Science: Its unique structure could be useful in creating new materials with specific properties .
Interaction studies involving 1-Bromo-7-(prop-2-yn-1-yloxy)heptane are essential for understanding its reactivity and potential biological effects. Research typically focuses on:
- Reactivity with Nucleophiles: Understanding how this compound interacts with various nucleophiles can provide insights into its synthetic utility.
- Biological Interactions: Studies aimed at evaluating its interactions with biological macromolecules (like proteins or nucleic acids) could reveal potential therapeutic uses or toxicological profiles .
Several compounds share structural similarities with 1-Bromo-7-(prop-2-yn-1-yloxy)heptane. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Bromoheptane | CHBr | Simple bromoalkane |
| 1-Bromo-7-phenyloctane | CHBr | Contains a phenyl group |
| 4-Bromo-1-chloro-2-(prop-2-yn-1-yl)benzene | CHBrCl | Contains both bromo and chloro substituents |
Uniqueness
What sets 1-Bromo-7-(prop-2-yn-1-yloxy)heptane apart from these compounds is its unique combination of a long-chain alkyl group and a propargyloxy moiety, which may impart distinct chemical reactivity and biological properties not observed in simpler bromoalkanes or other derivatives. This structural complexity makes it particularly interesting for further exploration in organic synthesis and medicinal chemistry .








